1-Prop-2-ynylpiperidin-4-one
Overview
Description
1-Prop-2-ynylpiperidin-4-one is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.18 . It is used for proteomics research .
Synthesis Analysis
While specific synthesis methods for 1-Prop-2-ynylpiperidin-4-one were not found, piperidine derivatives have been studied extensively. Recent advances in the synthesis of piperidine derivatives involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Another approach involves the inverse hydroboration of pyridine with a diboron compound and a proton source .Molecular Structure Analysis
The molecular structure of 1-Prop-2-ynylpiperidin-4-one can be analyzed using techniques such as FT-IR, UV–visible, 1H NMR, and HRMS . Advanced techniques like 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) can be used for determining three-dimensional molecular structures from sub-μm microcrystals .Physical And Chemical Properties Analysis
Physical properties include characteristics like color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change . Specific physical and chemical properties for 1-Prop-2-ynylpiperidin-4-one were not found.Scientific Research Applications
- Piperidine Derivatives : The piperidine nucleus is a crucial building block for drug development. Researchers have explored various synthetic methods to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives play a significant role in designing pharmaceuticals across diverse therapeutic areas.
Medicinal Chemistry and Drug Design
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-prop-2-ynylpiperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-5-9-6-3-8(10)4-7-9/h1H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDTVCZEYDRQIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Propyn-1-yl)-4-piperidinone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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